

Application Notes and Protocols: Synthesis of (E,E)-GLL398

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(E,E)-GLL398 is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant efficacy in preclinical models of breast cancer.[1][2] It is a boron-modified analog of GW7604, a known SERD.[3][4][5] The introduction of a boronic acid functional group in place of a phenolic hydroxyl group enhances its oral bioavailability, making it a promising candidate for clinical evaluation.[3][6] These application notes provide a detailed protocol for the chemical synthesis of (E,E)-GLL398 for research purposes, along with methods for evaluating its biological activity.

Quantitative Data Summary

The following table summarizes key quantitative data for **(E,E)-GLL398**, including its biological potency and pharmacokinetic properties.



Parameter	Value	Cell Line/Model	Reference
ERα Binding Affinity (IC50)	1.14 nM	N/A (TR-FRET Assay)	[1][3][4]
ERα Degradation (IC ₅₀)	0.21 μΜ	MCF-7 Cells	[3][4]
MCF-7 Cell Growth Inhibition (IC50)	0.0034 μM (as reference for GW7604)	MCF-7 Cells	[4]
MCF-7/TamR Cell Growth Inhibition (IC50)	20 μM (as reference for GW7604)	Tamoxifen-Resistant MCF-7	[4]
ER Y537S Mutant Binding Affinity (IC50)	29.5 nM	N/A	[1]
Oral Bioavailability (AUC)	36.9 μg⋅h/mL	Rats	[3][6]

Experimental Protocols

The synthesis of **(E,E)-GLL398** is a multi-step process starting from bis(4-bromophenyl)methanone.[4][7]

Step 1: McMurry Reaction to form Bis(bromobenzene) Intermediate (12)

- In a reaction vessel under an inert atmosphere, suspend zinc powder in dry tetrahydrofuran (THF).
- Add titanium tetrachloride (TiCl₄) dropwise to the suspension.
- Heat the resulting mixture to reflux for 2 hours.
- A solution of bis(4-bromophenyl)methanone (11) and propiophenone in THF is then added dropwise.
- Continue to heat the mixture overnight.[8]



 After cooling, the reaction is quenched, and the product is extracted and purified to yield the bis(bromobenzene) intermediate (12) with a reported yield of 79%.[4][7]

Step 2: Heck Reaction to form Monoacrylate (13)

- The bis(bromobenzene) (12) is reacted with methyl acrylate.
- The reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in the presence of triethylamine (Et₃N).
- This step primarily yields the monoacrylate product (13) (48% yield) and a smaller amount of the diacrylate (19% yield).[4]

Step 3: Saponification

• The methyl ester of the monoacrylate (13) is hydrolyzed using sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and THF to yield the corresponding carboxylic acid.[4]

Step 4: Borylation

- The resulting aryl bromide is then subjected to a Miyaura borylation reaction.
- This is achieved by reacting it with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and potassium acetate (KOAc) in 1,4-dioxane.[4]

Step 5: Deprotection to Yield GLL398 (9)

- The final step is the deprotection of the boronic ester.
- This is accomplished using sodium periodate (NaIO₄) and 1 N hydrochloric acid (HCl) in a THF/water mixture.[4]

This assay is used to determine the binding affinity of GLL398 to the estrogen receptor alpha (ERa).[4]

Label ERα with a terbium-labeled anti-GST antibody.



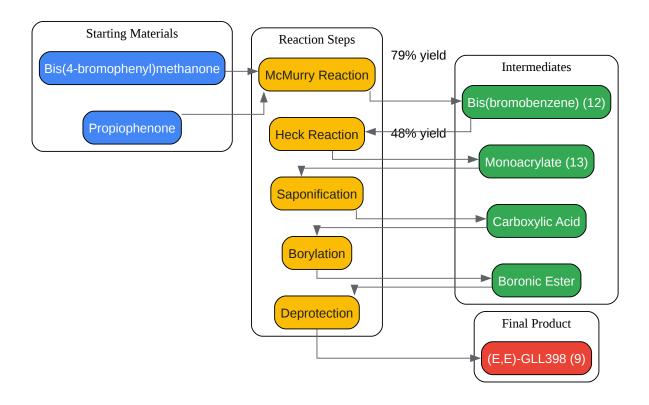
- A fluorescent ligand (tracer) is added, which binds to the receptor, resulting in fluorescence resonance energy transfer (FRET) from the antibody to the tracer.
- GLL398 is then added at various concentrations to compete with the fluorescent tracer for binding to ERα.
- The decrease in the FRET signal is measured and used to calculate the IC₅₀ value, which represents the concentration of GLL398 required to inhibit 50% of the tracer binding.[4]

This assay quantifies the ability of GLL398 to induce the degradation of the ER α protein in breast cancer cells.

- Culture MCF-7 breast cancer cells in appropriate media.
- Treat the cells with varying concentrations of GLL398 for a specified period (e.g., 24 hours).
- Lyse the cells and collect the protein extracts.
- Perform Western blotting using an antibody specific for ERα to determine the protein levels.
- Quantify the band intensities to determine the concentration-dependent reduction in ERα levels and calculate the IC₅₀ for degradation.[3][4]

Visualizations

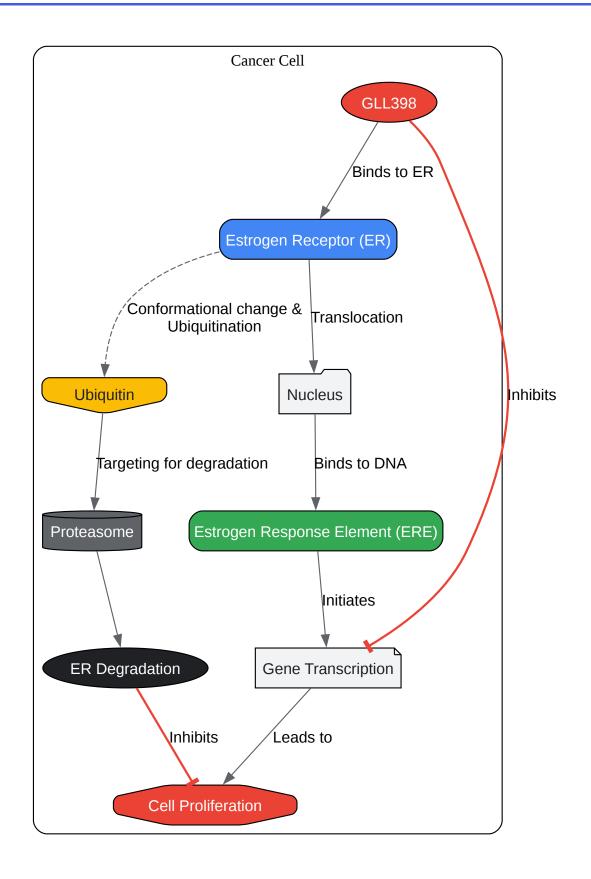




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Caption: Synthetic pathway for (E,E)-GLL398.





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Caption: Mechanism of action of GLL398 as a SERD.



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